An In-depth Technical Guide to 2-Bromo-4-methylthiazole-5-carbaldehyde: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 2-Bromo-4-methylthiazole-5-carbaldehyde: A Key Intermediate in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 2-bromo-4-methylthiazole-5-carbaldehyde, a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the generation of novel therapeutic agents.
Core Compound Identification and Properties
Molecular Formula: C₅H₄BrNOS[1][3]
Molecular Weight: 206.06 g/mol [1][3]
Physicochemical Properties
Precise experimental data for the physical properties of 2-bromo-4-methylthiazole-5-carbaldehyde is not extensively documented in publicly available literature. However, based on the analysis of structurally similar compounds and information from suppliers, the following properties can be inferred:
| Property | Value/Description | Source |
| Appearance | Expected to be a solid, ranging from off-white to yellow or brown. | General observation for similar compounds |
| Melting Point | Not definitively reported. For comparison, the related 2-bromo-4-methylthiazole-5-carboxylic acid has a melting point of 163-168 °C.[2] | [2] |
| Boiling Point | Not reported. Likely to decompose at higher temperatures. | N/A |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate. | General chemical principles |
| Storage | Recommended storage is under an inert atmosphere at 2-8°C.[1] | [1] |
Spectroscopic Data
While specific spectra are proprietary to chemical suppliers, typical spectroscopic characteristics can be anticipated based on the molecule's structure. Researchers can obtain specific data sheets from vendors upon request.[1][4]
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) at a downfield chemical shift (typically δ 9-10 ppm). A singlet for the methyl group (CH₃) would appear further upfield.
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¹³C NMR: The carbon NMR would exhibit a characteristic signal for the carbonyl carbon of the aldehyde at a significantly downfield position (around 180-200 ppm). Other signals would correspond to the carbons of the thiazole ring and the methyl group.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde would be prominent, typically in the region of 1680-1700 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.
Synthesis and Manufacturing
Retrosynthetic Analysis and Plausible Synthetic Pathway
A logical approach to the synthesis of 2-bromo-4-methylthiazole-5-carbaldehyde involves the construction of the substituted thiazole ring followed by the introduction of the aldehyde functionality, or vice-versa. One common strategy is the Hantzsch thiazole synthesis, followed by functional group interconversion.
Caption: Plausible synthetic pathway for 2-bromo-4-methylthiazole-5-carbaldehyde.
Experimental Protocol: A Representative Synthesis
The following is a generalized, two-step protocol for the synthesis of a similar compound, 4-methyl-thiazole-5-carbaldehyde, which can be adapted for the target molecule. This process involves the reduction of a carboxylate ester to an alcohol, followed by oxidation to the aldehyde.[5]
Step 1: Reduction of Ethyl 2-bromo-4-methylthiazole-5-carboxylate to (2-Bromo-4-methylthiazol-5-yl)methanol
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-bromo-4-methylthiazole-5-carboxylate in a suitable anhydrous solvent like tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), portion-wise while maintaining the temperature. The choice of reducing agent is critical to avoid side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium sulfate at 0°C. Filter the resulting mixture through a pad of celite and wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired alcohol.
Step 2: Oxidation of (2-Bromo-4-methylthiazol-5-yl)methanol to 2-Bromo-4-methylthiazole-5-carbaldehyde
-
Reaction Setup: Dissolve the alcohol from the previous step in an appropriate solvent, such as dichloromethane (DCM).
-
Oxidation: Add a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to the solution at room temperature. These reagents are selective for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable solvent and filter through a pad of silica gel to remove the oxidant byproducts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to afford 2-bromo-4-methylthiazole-5-carbaldehyde.
Chemical Reactivity and Synthetic Utility
2-Bromo-4-methylthiazole-5-carbaldehyde is a bifunctional molecule, with the reactivity of both an aromatic aldehyde and a bromo-substituted heterocycle. This dual reactivity makes it a versatile intermediate in organic synthesis.
Reactions of the Aldehyde Group
The aldehyde functional group is a key site for molecular elaboration.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-bromo-4-methylthiazole-5-carboxylic acid, using standard oxidizing agents.
-
Reduction: The aldehyde can be reduced to the primary alcohol, (2-bromo-4-methylthiazol-5-yl)methanol, using reducing agents like sodium borohydride (NaBH₄).
-
Condensation Reactions: The aldehyde can undergo condensation reactions with amines to form imines (Schiff bases), which are important intermediates in the synthesis of various nitrogen-containing heterocycles.
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Wittig and Related Reactions: It can react with phosphorus ylides in Wittig-type reactions to form alkenes.
Reactions of the Bromo Group
The bromine atom on the thiazole ring is a versatile handle for introducing molecular diversity, primarily through cross-coupling reactions.
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Suzuki-Miyaura Coupling: The bromo group can be readily displaced by various aryl and heteroaryl groups through palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids or esters. This is a cornerstone reaction in modern drug discovery for building molecular complexity.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the introduction of a wide range of amine functionalities.
-
Sonogashira Coupling: This reaction facilitates the formation of C-C bonds with terminal alkynes, providing access to alkynyl-substituted thiazoles.
-
Nucleophilic Aromatic Substitution (SNAAr): Under certain conditions, the bromo group can be displaced by strong nucleophiles.
Caption: Key reaction pathways for 2-bromo-4-methylthiazole-5-carbaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds and approved drugs.[6] The unique combination of functional groups in 2-bromo-4-methylthiazole-5-carbaldehyde makes it a highly valuable starting material for the synthesis of novel therapeutic agents.
Role as a Key Building Block for Kinase Inhibitors
A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-aminothiazole moiety, which can be readily synthesized from 2-bromo-thiazole precursors, is a common feature in many kinase inhibitors.
Scientific literature highlights the use of similar thiazole carboxamides in the development of potent inhibitors of c-Met kinase, a receptor tyrosine kinase that is a key target in oncology.[6] The general strategy involves using the bromo-thiazole as a scaffold to introduce various substituents that can interact with the ATP-binding site of the kinase.
Potential in Other Therapeutic Areas
Beyond oncology, thiazole derivatives have demonstrated a broad spectrum of biological activities, including:
-
Antimicrobial Agents: Thiazole-containing compounds have shown promise as antibacterial and antifungal agents.[8]
-
Anti-inflammatory Agents: The thiazole scaffold is present in some anti-inflammatory drugs.
-
Antiviral Activity: Certain thiazole derivatives have been investigated for their antiviral properties, including against HIV.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-bromo-4-methylthiazole-5-carbaldehyde. While a specific safety data sheet (SDS) for this compound may be obtained from the supplier, general guidelines for similar bromo- and aldehyde-containing heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-4-methylthiazole-5-carbaldehyde is a versatile and valuable building block for the synthesis of complex organic molecules. Its dual reactivity, stemming from the aldehyde and bromo functionalities on the privileged thiazole scaffold, makes it an attractive starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important intermediate in their drug discovery and development endeavors.
References
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Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
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SpectraBase. (n.d.). 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde. Retrieved from [Link]
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ACS Publications. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]
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